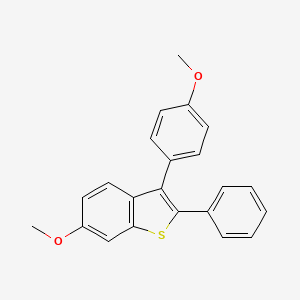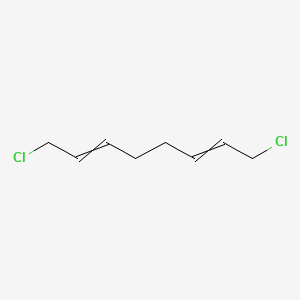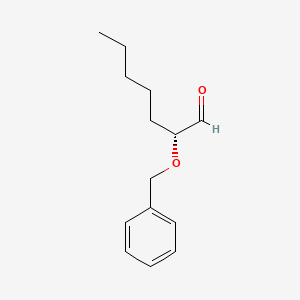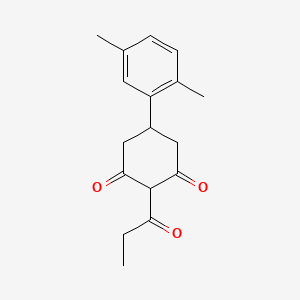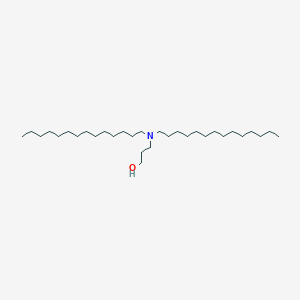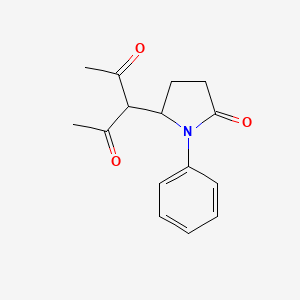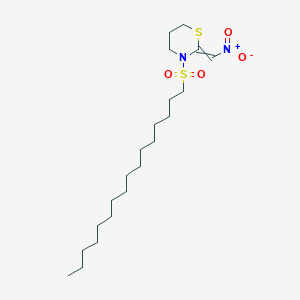
3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a complex organic compound characterized by a sulfonyl group attached to a hexadecane chain, a nitromethylidene group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize hexadecane-1-sulfonyl chloride, which can then be reacted with other reagents to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Hexadecane-1-sulfonyl chloride: A related compound with a similar sulfonyl group but lacking the nitromethylidene and thiazinane components.
1-(Hexadecane-1-sulfonyl)-4-nitrobenzene: Another similar compound with a nitro group attached to a benzene ring instead of a thiazinane ring.
Uniqueness
3-(Hexadecane-1-sulfonyl)-2-(nitromethylidene)-1,3-thiazinane is unique due to its combination of a long-chain sulfonyl group, a nitromethylidene group, and a thiazinane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
88428-04-0 |
|---|---|
Molecular Formula |
C21H40N2O4S2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
3-hexadecylsulfonyl-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C21H40N2O4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-29(26,27)22-17-16-18-28-21(22)20-23(24)25/h20H,2-19H2,1H3 |
InChI Key |
XTOWDUSVVGBUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


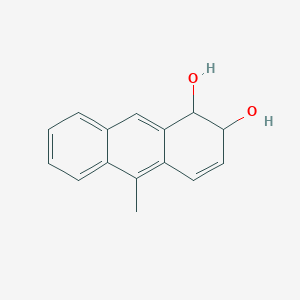
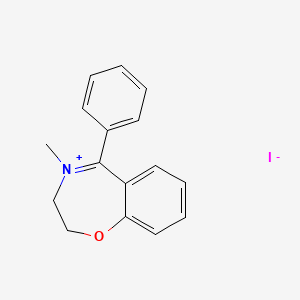

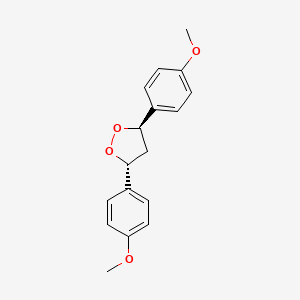
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
